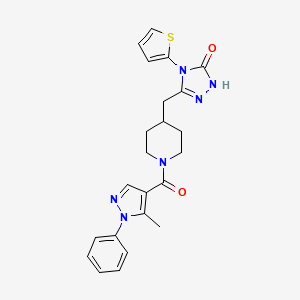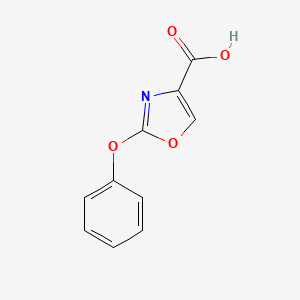![molecular formula C24H27N5O3S B2481877 5-((4-Benzylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-69-6](/img/structure/B2481877.png)
5-((4-Benzylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((4-Benzylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C24H27N5O3S and its molecular weight is 465.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anti-Inflammatory Applications
The compound belongs to a broader class of thiazolo[3,2-b]-1,2,4-triazole derivatives, which have been extensively studied for their anti-inflammatory activities. Thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their Michael addition products, including structures similar to the specified compound, have been synthesized and investigated for their potential anti-inflammatory effects. These compounds have shown promising results in reducing inflammation, suggesting their potential application in the development of anti-inflammatory drugs (Tozkoparan et al., 1999). Further studies have reinforced these findings, highlighting the anti-inflammatory activities of thiazolo[3,2-b]-1,2,4-triazole derivatives at various dosage levels, with some compounds exhibiting higher anti-inflammatory activity than standard drugs (Tozkoparan et al., 2001).
Angiotensin II Antagonism and Cardiovascular Implications
Compounds from the 4H-1,2,4-triazoles and 3H-imidazo[1,2-b][1,2,4]triazoles families, closely related to the specified molecule, have been synthesized and evaluated as angiotensin II (AII) antagonists. These studies have identified derivatives with significant potency, offering insights into the therapeutic potential of such compounds in treating cardiovascular diseases, particularly those related to angiotensin II activity (Ashton et al., 1993).
Platelet Aggregation Inhibition
Another area of application for thiazolo[3,2-b]-1,2,4-triazole derivatives includes the inhibition of platelet aggregation. Synthesized compounds bearing similarities to the specified chemical structure have been evaluated for their platelet aggregation inhibitory activities, suggesting potential uses in preventing thrombotic diseases (Tozkoparan et al., 1995).
Antimicrobial and Antifungal Activities
Research has also highlighted the antimicrobial and antifungal properties of thiazolo[3,2-b]-1,2,4-triazole derivatives. These compounds have been synthesized and tested against various bacterial and fungal strains, demonstrating significant inhibitory activities and suggesting their potential application in treating infectious diseases (El Bialy et al., 2011).
Green Synthesis and Environmental Applications
The compound's class has been explored for green synthesis methods, offering eco-friendly and efficient pathways for producing thiazolo[3,2-b][1,2,4]triazoles. These studies not only contribute to the development of sustainable chemical synthesis practices but also hint at the potential environmental applications of these compounds (Kumar & Sharma, 2017).
Properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3S/c1-31-19-9-8-18(14-20(19)32-2)21(22-23(30)29-24(33-22)25-16-26-29)28-12-10-27(11-13-28)15-17-6-4-3-5-7-17/h3-9,14,16,21,30H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFMSCJFLIDBMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)CC5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-5-chloro-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2481796.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2481799.png)
![Ethyl 4-[[2-(1-benzylindol-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2481800.png)
![N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2481801.png)
![6-(propan-2-yloxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2481803.png)


![methyl 2-[[(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2481806.png)
![2-(4-Fluorophenoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2481807.png)
![6-Methoxy-1-(2-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2481808.png)
![3-((4-aminophenyl)sulfonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2481810.png)


![N-(1-cyanocyclopentyl)-2-[4-(4-methoxybenzoyl)piperidin-1-yl]acetamide](/img/structure/B2481817.png)
